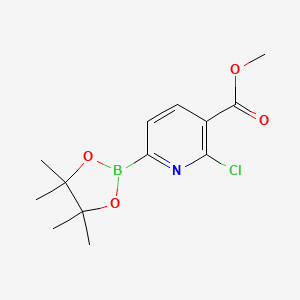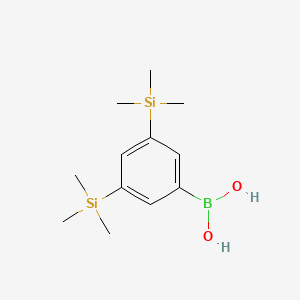
3,5-Bis(trimethylsilyl)phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trimethylsilyl)phenylboronic Acid is an organoboron compound with the molecular formula C15H27BO2Si2. It is a derivative of phenylboronic acid where the phenyl ring is substituted with two trimethylsilyl groups at the 3 and 5 positions. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trimethylsilyl)phenylboronic Acid typically involves the borylation of 3,5-bis(trimethylsilyl)phenyl halides. One common method is the reaction of 3,5-bis(trimethylsilyl)phenyl bromide with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(trimethylsilyl)phenylboronic Acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
3,5-Bis(trimethylsilyl)phenylboronic Acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3,5-Bis(trimethylsilyl)phenylboronic Acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic Acid: Another derivative of phenylboronic acid with trifluoromethyl groups instead of trimethylsilyl groups.
3-(Trimethylsilyl)phenylboronic Acid: A related compound with only one trimethylsilyl group.
Uniqueness
3,5-Bis(trimethylsilyl)phenylboronic Acid is unique due to the presence of two trimethylsilyl groups, which can influence its reactivity and stability in cross-coupling reactions. The trimethylsilyl groups can provide steric protection and affect the electronic properties of the phenyl ring, making this compound particularly useful in specific synthetic applications .
Propriétés
Formule moléculaire |
C12H23BO2Si2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[3,5-bis(trimethylsilyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H23BO2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9,14-15H,1-6H3 |
Clé InChI |
SEMVANVTFVIOIL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


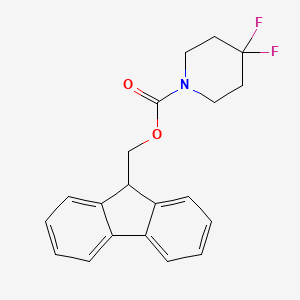
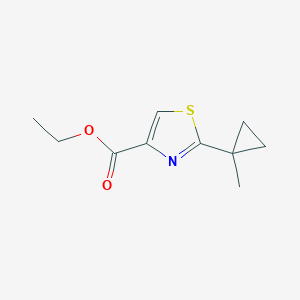

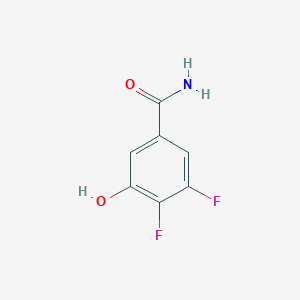
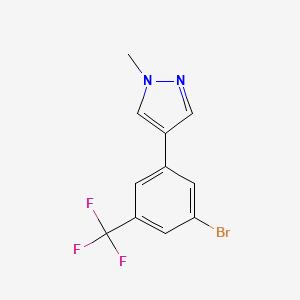

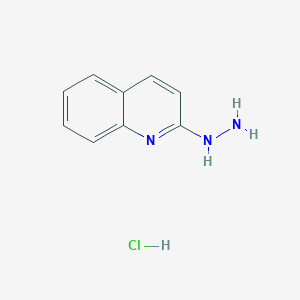
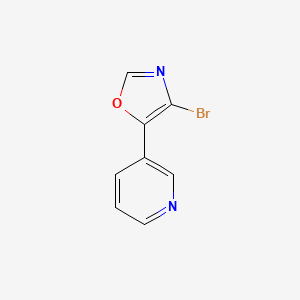
![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)

![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)

